![molecular formula C8H15NO B15127561 (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is a heterocyclic compound with a unique structure that combines a cyclopentane ring with a pyrrole ring, further substituted with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine to form the cyclopentylamine intermediate. This intermediate is then subjected to cyclization with formaldehyde and a suitable catalyst to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)carboxylic acid.
Reduction: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methane.
Substitution: Formation of (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)halide or (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)amine.
Scientific Research Applications
Chemistry
In organic synthesis, (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry
The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, influencing their activity. The cyclopentane and pyrrole rings provide a rigid framework that can fit into the active sites of proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Lacks the pyrrole ring, making it less versatile in forming stable complexes.
Pyrrolidine: Lacks the cyclopentane ring, affecting its rigidity and binding properties.
Cyclopentylamine: Similar structure but lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Uniqueness
(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol is unique due to its combination of a cyclopentane ring, a pyrrole ring, and a methanol group. This combination provides a balance of rigidity and flexibility, allowing it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2 |
InChI Key |
ZIONUNNDRZAORK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

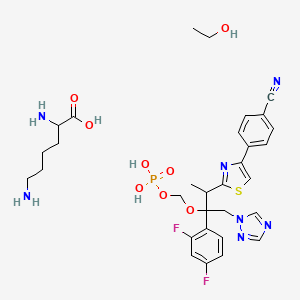
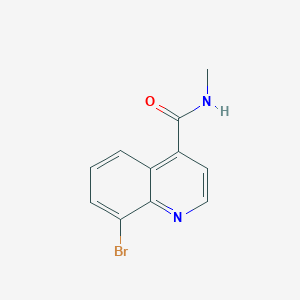
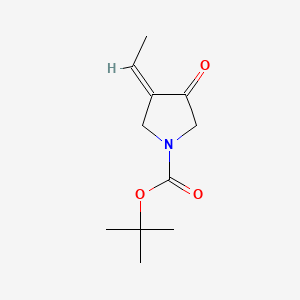
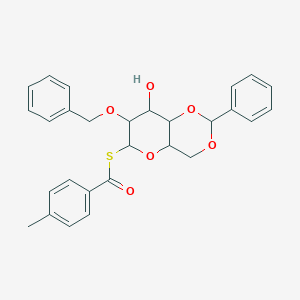
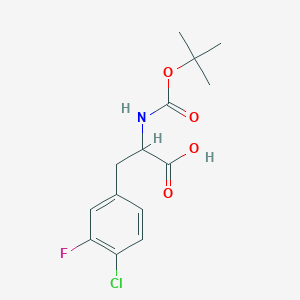
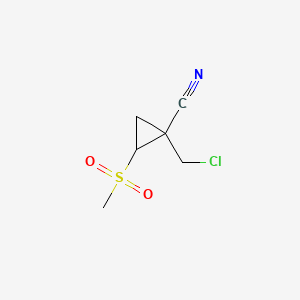
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)

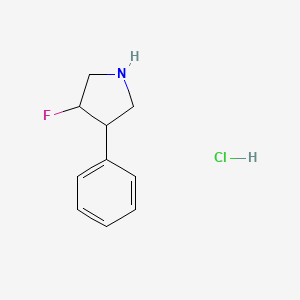
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
![6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
